CAY10583

Descripción

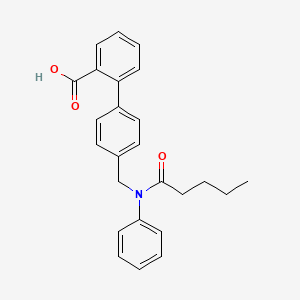

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-[(N-pentanoylanilino)methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO3/c1-2-3-13-24(27)26(21-9-5-4-6-10-21)18-19-14-16-20(17-15-19)22-11-7-8-12-23(22)25(28)29/h4-12,14-17H,2-3,13,18H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJTVDNJFPZYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680163 | |

| Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862891-27-8 | |

| Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAY10583: A Technical Guide to its Mechanism of Action as a BLT2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10583 is a potent and selective synthetic agonist for the Leukotriene B4 Receptor 2 (BLT2), a G protein-coupled receptor (GPCR).[1] This technical guide provides an in-depth overview of the core mechanism of action of CAY10583, detailing its molecular interactions, downstream signaling pathways, and functional consequences observed in various experimental models. The information presented herein is intended to support further research and drug development efforts targeting the BLT2 pathway.

Core Mechanism of Action: BLT2 Agonism

The primary mechanism of action of CAY10583 is its function as an agonist at the BLT2 receptor.[1] Unlike the endogenous ligand Leukotriene B4 (LTB4), CAY10583 is a synthetic molecule designed for enhanced selectivity and potency.[1]

Molecular Interaction with BLT2

Molecular modeling and site-directed mutagenesis studies have elucidated the key interactions between CAY10583 and the BLT2 receptor. A critical interaction for receptor activation involves a hydrogen bond between the agonist and the tyrosine residue at position 271 (Tyr271) located in the sixth transmembrane helix (TM6) of the BLT2 receptor.[1][2] This interaction is believed to act as a molecular trigger for the conformational changes in the receptor that lead to its activation.[1][2] While endogenous agonists like LTB4 typically adopt a U-shaped conformation within the binding pocket, the synthetic agonist CAY10583 binds in a more transverse orientation.[1]

Signaling Pathways Modulated by CAY10583

Activation of the BLT2 receptor by CAY10583 initiates a cascade of intracellular signaling events. These pathways are cell-type specific and can lead to diverse physiological responses.

G-Protein Coupling and Downstream Effectors

As a GPCR, BLT2 couples to intracellular G proteins upon agonist binding. While the specific Gα subunits activated by BLT2 can vary, activation generally leads to the modulation of downstream effector enzymes and second messenger systems.

Regulation of TRPV1 Sensitization

In peripheral sensory neurons, CAY10583 has been shown to play a role in the desensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1), an ion channel involved in pain and heat sensation.[3][4] Activation of BLT2 by CAY10583 can suppress TRPV1 sensitization induced by various inflammatory mediators, including bradykinin (B550075) and prostaglandins.[4] This effect is mediated through a calcineurin-dependent pathway.[3]

Promotion of Wound Healing

CAY10583 has demonstrated significant pro-healing effects in models of cutaneous wound healing, particularly in diabetic rats.[5] This is achieved through a dual mechanism:

-

Direct stimulation of keratinocytes: CAY10583 directly promotes the migration of keratinocytes, which express the BLT2 receptor.[5]

-

Indirect stimulation of fibroblasts: CAY10583 stimulates keratinocytes to increase their production and secretion of growth factors such as Transforming Growth Factor-beta 1 (TGF-β1) and basic Fibroblast Growth Factor (bFGF). These growth factors, in turn, enhance the proliferation and migration of fibroblasts, which are essential for granulation tissue formation and wound closure.[5] Notably, fibroblasts themselves do not express the BLT2 receptor.[5]

Quantitative Data

The following tables summarize the quantitative data available for CAY10583 from the cited literature.

| Parameter | Value | Cell/System | Reference |

| Concentration for TRPV1 Desensitization | 400 nM | Dorsal Root Ganglion (DRG) cells | [3][4] |

| Concentration for Epithelial Cell Proliferation | 0.03 µM | HCT116 colon epithelial cells | [6] |

Experimental Protocols

Chemotactic Motility Assay

This assay is utilized to assess the ability of CAY10583 to induce cell migration towards a chemical gradient, a key function of BLT2 activation.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express the human BLT2 receptor (CHO-BLT2) are cultured in appropriate media.

-

Chemotaxis Chamber: A Boyden chamber or a similar multi-well chemotaxis plate (e.g., from Neuro Probe) is used. The chamber consists of an upper and a lower well separated by a microporous membrane.

-

Assay Procedure:

-

The lower wells are filled with media containing different concentrations of CAY10583 or a vehicle control.

-

A suspension of CHO-BLT2 cells is placed in the upper wells.

-

The chamber is incubated for a sufficient time to allow cell migration through the membrane pores towards the agonist in the lower chamber.

-

Non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Diff-Quik).

-

The number of migrated cells is quantified by microscopy.

-

Calcium Imaging for TRPV1 Sensitization

This method is employed to measure changes in intracellular calcium concentrations in response to TRPV1 activation and its modulation by CAY10583.

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated and cultured.

-

Calcium Indicator Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Experimental Setup: The cells are placed on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Assay Procedure:

-

A baseline fluorescence is established.

-

Cells are pre-incubated with CAY10583 (e.g., 400 nM) or a vehicle control.[3][4]

-

A sensitizing agent (e.g., bradykinin or an EP4 agonist) is applied to the cells.[4]

-

The TRPV1 agonist capsaicin (B1668287) is then applied to induce calcium influx.

-

Changes in intracellular calcium are recorded by measuring the fluorescence intensity at different excitation wavelengths. The ratio of fluorescence intensities is calculated to determine the intracellular calcium concentration.

-

In Vivo Wound Healing Model in Diabetic Rats

This protocol assesses the efficacy of CAY10583 in promoting wound closure in a diabetic animal model.

-

Induction of Diabetes: Diabetes is induced in rats via a single intraperitoneal injection of streptozotocin. Blood glucose levels are monitored to confirm the diabetic state.

-

Wounding: Full-thickness excisional wounds are created on the dorsal side of the anesthetized rats.

-

Treatment: A solution of CAY10583 or a vehicle control is topically applied to the wounds.[5]

-

Wound Analysis:

-

Wound closure is monitored and photographed at regular intervals. The wound area is measured using image analysis software.

-

At the end of the experiment, tissue samples are collected for histological analysis.

-

Parameters such as re-epithelialization, granulation tissue thickness, and collagen deposition are evaluated.

-

Visualizations

Caption: CAY10583 binding to and activation of the BLT2 receptor.

Caption: Dual mechanism of CAY10583 in promoting wound healing.

Caption: Experimental workflow for in vivo wound healing studies.

References

- 1. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A synthetic leukotriene B4 receptor type 2 agonist accelerates the cutaneous wound healing process in diabetic rats by indirect stimulation of fibroblasts and direct stimulation of keratinocytes. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

CAY10583: A Selective BLT2 Agonist for Research and Drug Development

An In-depth Technical Guide

Introduction

CAY10583 is a potent and selective synthetic agonist for the Leukotriene B4 Receptor 2 (BLT2), a G-protein coupled receptor (GPCR). Unlike its high-affinity counterpart, BLT1, which is primarily expressed on leukocytes and mediates pro-inflammatory responses, BLT2 is more ubiquitously expressed and has been implicated in a variety of cellular processes, including cell migration, proliferation, and tissue repair. The selectivity of CAY10583 for BLT2 over BLT1 makes it an invaluable tool for elucidating the distinct physiological and pathological roles of BLT2. This technical guide provides a comprehensive overview of CAY10583, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the BLT2 receptor.

Pharmacological Profile of CAY10583

CAY10583 has been characterized in a variety of in vitro and in vivo systems, demonstrating its utility as a selective BLT2 agonist.

Binding Affinity and Potency

The following tables summarize the quantitative data for CAY10583 and related ligands for the BLT2 receptor.

| Compound | Receptor | Assay Type | Parameter | Value | Cell Line | Reference |

| CAY10583 | BLT2 | IP-One | EC50 | ~20 µM (used as reference) | CHO-K1 | [1] |

| CAY10583 | BLT2 | Calcium Mobilization | Agonist | 400 nM (effective concentration) | DRG neurons | [2][3] |

| CAY10583 | BLT2 | Cell Proliferation | Agonist | 0.03 µM (effective concentration) | HCT116 | [1] |

| Irbesartan | BLT2 | IP-One | EC50 | 410 ± 34 nM | CHO-K1 | [1] |

| 8f (Irbesartan derivative) | BLT2 | IP-One | EC50 | 67.6 nM | CHO-K1 | [1] |

| Ligand | Receptor | pKd | Reference |

| LTB4 | BLT1 | 9.2 | [2] |

| LTB4 | BLT2 | 7.2 | [2] |

Selectivity Profile

CAY10583 exhibits significant selectivity for BLT2 over BLT1. While a precise numerical selectivity ratio is not consistently reported in the literature, functional assays demonstrate that CAY10583 does not activate BLT1-mediated signaling pathways.[2] For instance, in chemotaxis assays, a biphenyl (B1667301) analogue of CAY10583 was found to selectively inhibit chemotaxis of CHO-BLT2 cells with an IC50 of 224 nM, without affecting the chemotaxis of CHO-BLT1 cells.[4]

In Vivo Efficacy

In vivo studies have demonstrated the therapeutic potential of activating BLT2 with CAY10583.

| Species | Model | CAY10583 Dose | Effect | Reference |

| Mouse | Zymosan-induced inflammation | 5 and 10 mg/kg (i.p.) | Reduced thermal hyperalgesia and mechanical allodynia | [5] |

| Mouse (diabetic) | Skin wound healing | Not specified | Accelerated wound closure | [6] |

BLT2 Signaling Pathways

Activation of BLT2 by CAY10583 initiates a cascade of intracellular signaling events. BLT2 is known to couple to both Gαi and Gαq G-protein subunits, leading to the modulation of various downstream effectors.[5][7][8]

References

- 1. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Activation of the Leukotriene B4 Receptor 2-Reactive Oxygen Species (BLT2-ROS) Cascade following Detachment Confers Anoikis Resistance in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leukotriene BLT2 receptor monomers activate the G(i2) GTP-binding protein more efficiently than dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of CAY10583 in Wound Healing Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAY10583 has emerged as a significant small molecule of interest in the field of wound healing research, particularly for compromised healing states such as in diabetes. As a synthetic agonist of the Leukotriene B4 receptor type 2 (BLT2), CAY10583 accelerates wound closure through a dual mechanism: directly stimulating keratinocyte migration and indirectly promoting fibroblast proliferation. This guide provides a comprehensive overview of the core scientific principles underlying the function of CAY10583, detailed experimental protocols for its study, and quantitative data from key research findings.

Mechanism of Action

CAY10583 exerts its pro-healing effects primarily by activating the BLT2 receptor, which is expressed on keratinocytes but not on fibroblasts.[1] This targeted activation initiates a signaling cascade that orchestrates key cellular processes in wound repair.

Direct Effect on Keratinocytes

Upon binding to the BLT2 receptor on keratinocytes, CAY10583 directly stimulates their migration. This is a critical step in re-epithelialization, the process by which the wound surface is covered by new epithelial tissue. The accelerated migration of keratinocytes helps to close the wound gap more rapidly.

Indirect Effect on Fibroblasts

The activation of keratinocytes by CAY10583 leads to the increased production and secretion of key growth factors, namely Transforming Growth Factor-beta 1 (TGF-β1) and basic Fibroblast Growth Factor (bFGF).[1] These growth factors are then released into the wound microenvironment where they act on fibroblasts. Although fibroblasts do not express the BLT2 receptor, they are highly responsive to TGF-β1 and bFGF, which stimulate their proliferation and migration.[1] This indirect mechanism contributes to the formation of granulation tissue, a new connective tissue that fills the wound bed.

Signaling Pathways

The binding of CAY10583 to the BLT2 receptor on keratinocytes is believed to initiate a downstream signaling cascade involving the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The p38 MAPK pathway is a key regulator of cellular responses to external stimuli and is known to be involved in keratinocyte differentiation and the production of inflammatory mediators and growth factors. Activation of this pathway is a plausible mechanism leading to the observed increase in TGF-β1 and bFGF secretion by keratinocytes.

Quantitative Data

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the efficacy of CAY10583 in promoting wound healing.

Table 1: In Vivo Wound Healing in Diabetic Rats

| Treatment Group | Percentage of Wound Closure |

| Control | 59.84 ± 11.09% |

| CAY10583 | 78.05 ± 12.22%[1] |

Table 2: In Vitro Fibroblast Migration (Scratch Assay)

| Treatment Group | Percentage of Scratch Closure |

| Control (Supernatant from untreated Keratinocytes) | 49.69 ± 4.49% |

| CAY10583 (Supernatant from CAY10583-treated Keratinocytes) | 75.95 ± 4.09%[1] |

Table 3: Effect of CAY10583 on Growth Factor Expression

| Treatment Group | Growth Factor Expression |

| CAY10583-treated Keratinocytes | Increased TGF-β1 and bFGF[1] |

Note: Specific quantitative data for the increase in TGF-β1 and bFGF are not available in the cited literature and represent an area for further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the role of CAY10583 in wound healing.

In Vivo Wound Healing Model: Streptozotocin-Induced Diabetic Rats

This model is widely used to mimic the impaired wound healing observed in diabetic patients.

-

Induction of Diabetes: Adult male Wistar rats are injected with a single intraperitoneal dose of streptozotocin (B1681764) (STZ) to induce diabetes. Blood glucose levels are monitored to confirm the diabetic state.

-

Wound Creation: After the establishment of diabetes, full-thickness excisional wounds are created on the dorsal side of the anesthetized rats using a sterile biopsy punch.

-

Treatment: A solution of CAY10583 in a suitable vehicle (e.g., petrolatum) is topically applied to the wound bed. The control group receives the vehicle alone.

-

Wound Closure Analysis: The wound area is traced and measured at regular intervals. The percentage of wound closure is calculated relative to the initial wound size.

-

Histological Analysis: At the end of the experiment, wound tissue is harvested, fixed, and processed for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess re-epithelialization, granulation tissue formation, and collagen deposition.

In Vitro Keratinocyte Migration: Scratch Assay

This assay is used to assess the direct effect of CAY10583 on keratinocyte migration.

-

Cell Culture: Human epidermal keratinocytes are cultured to confluence in appropriate media.

-

Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the confluent monolayer.

-

Treatment: The cells are then treated with CAY10583 at various concentrations or a vehicle control.

-

Image Acquisition: The scratch area is imaged at time zero and at subsequent time points using a microscope.

-

Data Analysis: The width or area of the scratch is measured over time to quantify the rate of cell migration and wound closure.

In Vitro Fibroblast Proliferation: MTS Assay

This assay is used to evaluate the indirect effect of CAY10583 on fibroblast proliferation.

-

Preparation of Conditioned Media: Keratinocytes are treated with CAY10583 or a vehicle control. The culture supernatant (conditioned media) is collected after a specified incubation period.

-

Fibroblast Culture: Human dermal fibroblasts are seeded in a 96-well plate and allowed to adhere.

-

Treatment: The fibroblasts are then treated with the conditioned media from the keratinocytes.

-

MTS Assay: After the treatment period, MTS reagent is added to each well. Metabolically active, proliferating cells convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

-

Data Analysis: The absorbance of the formazan product is measured using a plate reader, which is directly proportional to the number of viable, proliferating cells.

Role in Extracellular Matrix Deposition

While direct studies on the effect of CAY10583 on extracellular matrix (ECM) components are limited, its mechanism of action strongly suggests a positive influence on ECM deposition. The increased production of TGF-β1 by keratinocytes is a key factor, as TGF-β1 is a potent stimulator of collagen synthesis by fibroblasts.[2][3][4] Collagen is the primary structural protein in the ECM and is essential for providing tensile strength to the healing wound. Therefore, by upregulating TGF-β1, CAY10583 likely promotes a more robust and organized ECM, contributing to improved wound quality.

Conclusion and Future Directions

CAY10583 represents a promising therapeutic agent for accelerating wound healing, particularly in challenging conditions like diabetes. Its unique dual-action mechanism, targeting both keratinocytes and fibroblasts, makes it an attractive candidate for further drug development. Future research should focus on elucidating the precise downstream signaling events following BLT2 activation in keratinocytes, quantifying the dose-dependent effects of CAY10583 on growth factor production, and directly assessing its impact on the composition and organization of the extracellular matrix in healing wounds. Such studies will provide a more complete understanding of its therapeutic potential and pave the way for its clinical application.

References

- 1. A synthetic leukotriene B4 receptor type 2 agonist accelerates the cutaneous wound healing process in diabetic rats by indirect stimulation of fibroblasts and direct stimulation of keratinocytes. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Mini review on collagens in normal skin and pathological scars: current understanding and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collagen in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collagen-Based Products in Wound, Skin, and Health Care - PMC [pmc.ncbi.nlm.nih.gov]

CAY10583 and Its Indirect Impact on Fibroblast Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10583, a synthetic agonist of the leukotriene B4 receptor type 2 (BLT2), has demonstrated a significant role in promoting wound healing. While its primary action is on keratinocytes, CAY10583 exerts a notable indirect effect on fibroblast proliferation, a critical process in tissue regeneration and wound repair. This technical guide delineates the mechanism of action of CAY10583, focusing on its indirect influence on fibroblast activity, and provides detailed experimental protocols and data for researchers in the field.

Introduction

Fibroblast proliferation is a cornerstone of the proliferative phase of wound healing, responsible for synthesizing the extracellular matrix that forms the new tissue framework. CAY10583 has emerged as a promising therapeutic agent in this context. It is a potent and selective agonist for the BLT2 receptor, a G-protein coupled receptor. Research indicates that CAY10583 does not directly stimulate fibroblasts, as these cells do not express the BLT2 receptor.[1] Instead, it triggers a paracrine signaling cascade, initiating with the activation of BLT2 receptors on keratinocytes. This guide will explore this indirect mechanism, the involved signaling pathways, and present relevant quantitative data and experimental methodologies.

Mechanism of Action: An Indirect Stimulation of Fibroblast Proliferation

The impact of CAY10583 on fibroblast proliferation is a multi-step process orchestrated by keratinocytes.

-

BLT2 Receptor Activation in Keratinocytes: CAY10583 selectively binds to and activates BLT2 receptors expressed on the surface of keratinocytes.[1][2]

-

Release of Growth Factors: Upon BLT2 activation, keratinocytes are stimulated to increase their production and secretion of key growth factors, namely Transforming Growth Factor-beta 1 (TGF-β1) and basic Fibroblast Growth Factor (bFGF).[1]

-

Paracrine Signaling to Fibroblasts: These secreted growth factors act as paracrine signals, diffusing through the extracellular environment and binding to their respective receptors on nearby fibroblasts.

-

Fibroblast Proliferation: The binding of TGF-β1 and bFGF to their receptors on fibroblasts initiates intracellular signaling cascades that ultimately drive cell proliferation and migration.[3][4]

Signaling Pathways

The signaling pathways activated in both keratinocytes and fibroblasts are crucial to understanding the full mechanism of CAY10583's effect.

CAY10583-Induced Signaling in Keratinocytes

The activation of the BLT2 receptor on keratinocytes by CAY10583 is known to be involved in cell migration and signaling that leads to the production of growth factors. One identified downstream effector of BLT2 signaling is NADPH oxidase 1 (Nox1), which is involved in reactive oxygen species (ROS) generation.[5] This signaling cascade ultimately results in the increased expression and secretion of TGF-β1 and bFGF.

TGF-β1 and bFGF Signaling in Fibroblasts

The proliferation of fibroblasts in response to the keratinocyte-derived TGF-β1 and bFGF is primarily mediated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

TGF-β1 Mediated Proliferation: TGF-β1 induced fibroblast proliferation has been shown to be mediated through the FGF-2/ERK pathway.[3][6][7] This suggests a cross-talk between the TGF-β and FGF signaling pathways in fibroblasts.

-

bFGF Mediated Proliferation: Basic Fibroblast Growth Factor (bFGF) stimulates fibroblast proliferation through the activation of the ERK1/2 and JNK signaling pathways.[4]

The convergence of these pathways on downstream effectors that regulate the cell cycle machinery leads to enhanced fibroblast proliferation.

Quantitative Data

The proliferative effect of CAY10583-stimulated keratinocyte supernatant on fibroblasts has been quantified using a scratch wound healing assay.

| Treatment Condition | Fibroblast Scratch Closure (%) |

| Control (Supernatant from untreated Keratinocytes) | 49.69 ± 4.49 |

| CAY10583 (Supernatant from CAY10583-treated Keratinocytes) | 75.95 ± 4.09 |

| Table 1: Effect of Keratinocyte-Conditioned Media on Fibroblast Migration and Proliferation. Data from a scratch assay shows a significant increase in fibroblast scratch closure when treated with supernatant from keratinocytes exposed to CAY10583.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the indirect effect of CAY10583 on fibroblast proliferation.

Preparation of Keratinocyte-Conditioned Medium

-

Cell Culture: Culture human epidermal keratinocytes in appropriate keratinocyte growth medium until they reach 80-90% confluency.

-

Treatment: Replace the growth medium with a serum-free basal medium and incubate for 24 hours. Subsequently, treat the keratinocytes with CAY10583 at a desired concentration (e.g., 1 µM) in fresh serum-free medium for a specified period (e.g., 24-48 hours). A control group of keratinocytes should be maintained in serum-free medium without CAY10583.

-

Collection and Processing: After the incubation period, collect the supernatant from both the CAY10583-treated and control keratinocyte cultures. Centrifuge the collected media to remove any cellular debris and filter-sterilize using a 0.22 µm filter. The resulting conditioned media can be stored at -80°C until use.

Fibroblast Proliferation Assay (MTS Assay)

-

Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5 x 10³ cells per well in their standard growth medium and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with a serum-free medium for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

-

Treatment: Replace the serum-free medium with the previously prepared keratinocyte-conditioned media (from both control and CAY10583-treated keratinocytes).

-

Incubation: Incubate the fibroblasts for a desired period (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Fibroblast Migration Assay (Scratch Assay)

-

Cell Seeding: Seed human dermal fibroblasts into a 6-well plate and culture until a confluent monolayer is formed.

-

Serum Starvation: Replace the growth medium with serum-free medium for 24 hours.

-

Creating the Scratch: Create a uniform scratch or "wound" in the center of the cell monolayer using a sterile p200 pipette tip.

-

Washing: Gently wash the wells with PBS to remove any detached cells.

-

Treatment: Add the keratinocyte-conditioned media (control and CAY10583-treated) to the respective wells.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope with a camera.

-

Data Analysis: Measure the width of the scratch at multiple points for each image. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at T) / Initial Wound Width] * 100

Conclusion

CAY10583 demonstrates a sophisticated, indirect mechanism for promoting fibroblast proliferation. By activating BLT2 receptors on keratinocytes, it triggers the release of potent growth factors, TGF-β1 and bFGF, which in turn stimulate fibroblast proliferation and migration through the ERK/JNK signaling pathways. This understanding is critical for the development of novel therapeutics aimed at accelerating wound healing and tissue regeneration. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced roles of CAY10583 and similar compounds in these complex biological processes.

References

- 1. ukm.my [ukm.my]

- 2. Keratinocyte-conditioned media regulate collagen expression in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced Keratinocyte Proliferation and Migration in Co-culture with Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellntec.com [cellntec.com]

- 5. A fully autologous co-culture system utilising non-irradiated autologous fibroblasts to support the expansion of human keratinocytes for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced keratinocyte proliferation and migration in co-culture with fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay [mdpi.com]

The Therapeutic Potential of CAY10583: A Selective Leukotriene B4 Receptor 2 (BLT2) Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CAY10583 is a potent and selective synthetic agonist of the Leukotriene B4 Receptor Type 2 (BLT2), a G protein-coupled receptor implicated in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of CAY10583, focusing on its mechanism of action, downstream signaling cascades, and therapeutic potential, particularly in the context of wound healing and inflammatory diseases. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of BLT2-targeted therapies.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammation. It exerts its effects through two G protein-coupled receptors: the high-affinity BLT1 receptor, primarily expressed on leukocytes, and the low-affinity BLT2 receptor, which is more ubiquitously expressed.[1][2] While BLT1 is a well-established target for anti-inflammatory drug development, the role of BLT2 is more complex and has emerged as a promising therapeutic target for promoting tissue repair and modulating inflammatory responses.[1][2][3] CAY10583 has been instrumental as a pharmacological tool to elucidate the functions of BLT2, demonstrating significant therapeutic potential as a selective agonist.[4]

Mechanism of Action

CAY10583 acts as a selective and full agonist for the BLT2 receptor.[4] Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. Molecular modeling studies suggest that CAY10583 binds to the BLT2 receptor in a transverse form within the binding site.[5] A key interaction involves the formation of a hydrogen bond between the carboxyl group of CAY10583 and the tyrosine residue Tyr271 in the sixth transmembrane domain (TM6) of the BLT2 receptor, which is hypothesized to be a critical trigger for receptor activation.[5][6]

Quantitative Data

The potency and selectivity of CAY10583 have been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 20 nM | CHO cells expressing BLT2 | [7] |

| EC50 (LTB4 for BLT2) | 170 nM | CHO cells expressing BLT2 | [7] |

| BLT1 Binding | No displacement of [3H]-LTB4 at >1 µM | CHO cells expressing BLT1 | [7] |

| Chemotaxis Inhibition (as a scaffold for antagonists) | IC50 of 224 nM for derivative 15b | CHO-BLT2 cells | [8] |

| LTB4 Binding Inhibition (by derivative 15b) | Ki of 132 nM | CHO-BLT2 cells | [8] |

Signaling Pathways

Activation of BLT2 by CAY10583 initiates a cascade of intracellular signaling events. The primary pathways implicated include the activation of G proteins, leading to downstream effects on mitogen-activated protein kinases (MAPK) and intracellular calcium levels.

Mitogen-Activated Protein Kinase (MAPK) Pathway

CAY10583 has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.[7] This pathway is crucial for cell proliferation, differentiation, and survival.

Caption: CAY10583-induced BLT2 signaling via the MAPK/ERK pathway.

Calcium Mobilization

Binding of CAY10583 to BLT2 also triggers an increase in intracellular calcium concentrations ([Ca2+]i).[7] This is a common second messenger signaling event that can influence a wide array of cellular functions, including enzyme activation and gene expression.

Caption: CAY10583-induced intracellular calcium mobilization via BLT2.

Therapeutic Potential

The selective activation of BLT2 by CAY10583 has demonstrated significant therapeutic potential in preclinical models, primarily in the area of wound healing.

Wound Healing

CAY10583 has been shown to accelerate cutaneous wound healing, particularly in diabetic models where healing is impaired.[9] Its pro-healing effects are mediated through a dual mechanism:

-

Direct stimulation of keratinocyte migration: CAY10583 directly promotes the migration of keratinocytes, which is a critical step in re-epithelialization of the wound.[10]

-

Indirect stimulation of fibroblast proliferation: CAY10583 stimulates keratinocytes to produce and release growth factors such as Transforming Growth Factor-beta 1 (TGF-β1) and basic Fibroblast Growth Factor (bFGF). These growth factors, in turn, enhance the proliferation of fibroblasts, which are essential for the formation of granulation tissue.[11]

Inflammatory Diseases

The role of BLT2 in inflammation is complex. While BLT1 is pro-inflammatory, BLT2 activation can have modulatory effects. For instance, CAY10583 has been shown to abolish bradykinin-induced TRPV1 sensitization, suggesting a potential role in pain and neuro-inflammation.[12] Furthermore, BLT2 agonists are being explored as potential therapeutics for inflammatory airway diseases.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of CAY10583.

In Vitro Keratinocyte Migration (Scratch) Assay

This assay is used to assess the effect of CAY10583 on the migration of keratinocytes.

-

Cell Culture: Plate primary human or mouse keratinocytes in 6-well plates and culture until they reach confluence.

-

Scratch Wound: Create a uniform "scratch" in the confluent monolayer using a sterile p200 pipette tip.

-

Treatment: Wash the cells with phosphate-buffered saline (PBS) to remove dislodged cells and then add culture medium containing various concentrations of CAY10583 (e.g., 1 nM - 1 µM) or vehicle control.[4]

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using an inverted microscope with a camera.

-

Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure is calculated as: ((Initial Width - Final Width) / Initial Width) * 100.

Fibroblast Proliferation Assay (MTS Assay)

This assay quantifies the indirect effect of CAY10583 on fibroblast proliferation.

-

Keratinocyte Supernatant Collection: Treat confluent keratinocyte cultures with CAY10583 or vehicle for 24 hours. Collect the culture supernatant and centrifuge to remove any cells.

-

Fibroblast Culture: Seed human or mouse dermal fibroblasts in a 96-well plate at a low density (e.g., 5,000 cells/well).

-

Treatment: After 24 hours, replace the medium with the collected keratinocyte supernatants.

-

MTS Assay: After a desired incubation period (e.g., 48-72 hours), add MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

In Vivo Excisional Wound Healing Model

This model is used to evaluate the in vivo efficacy of CAY10583 in promoting wound closure.

-

Animal Model: Use diabetic rats (e.g., streptozotocin-induced) or mice, which have impaired wound healing.[13]

-

Wound Creation: Anesthetize the animals and create full-thickness excisional wounds on the dorsal side using a sterile biopsy punch (e.g., 6-8 mm diameter).

-

Topical Application: Apply a defined amount of CAY10583 formulated in a suitable vehicle (e.g., hydrogel) directly to the wound bed. Apply vehicle alone to the control group.

-

Dressing: Cover the wounds with a semi-occlusive dressing.

-

Wound Closure Measurement: On designated days post-wounding, capture digital images of the wounds. Trace the wound area using image analysis software and calculate the percentage of wound closure relative to the initial wound area.

-

Histological Analysis: At the end of the study, excise the wound tissue for histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and collagen deposition.

Caption: Experimental workflow for evaluating CAY10583 in wound healing.

Conclusion

CAY10583 is a valuable pharmacological tool for investigating the physiological and pathological roles of the BLT2 receptor. Its selective agonistic activity has revealed a significant therapeutic potential for promoting wound healing, particularly in compromised conditions such as diabetes. The dual mechanism of directly stimulating keratinocyte migration and indirectly promoting fibroblast proliferation through the induction of key growth factors provides a robust rationale for its further development. Future research should focus on optimizing drug delivery systems for topical application and exploring the full therapeutic window of BLT2 agonism in a broader range of inflammatory and tissue-repair indications. The detailed protocols and data presented in this guide are intended to serve as a foundational resource for scientists and researchers in the field of drug discovery and development.

References

- 1. ovid.com [ovid.com]

- 2. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic target of leukotriene B4 receptors, BLT1 and BLT2: Insights from basic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAY10583 | BLT2激动剂 | MCE [medchemexpress.cn]

- 5. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Characterization of a Fluorescent Ligand for Leukotriene B4 Receptor 2 in Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of TGF-β and b-FGF on the potential of peripheral blood-borne stem cells and bone marrow-derived stem cells in wound healing in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. meliordiscovery.com [meliordiscovery.com]

Methodological & Application

Application Notes: CAY10583-Mediated Cell Migration in Vitro Scratch Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell migration is a fundamental biological process implicated in various physiological and pathological phenomena, including wound healing, immune responses, and cancer metastasis. The in vitro scratch assay is a widely used method to study collective cell migration. CAY10583 is a synthetic agonist of the Leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor (GPCR). Activation of BLT2 has been shown to promote cell migration, particularly in keratinocytes, making CAY10583 a valuable tool for investigating wound healing and related processes. These application notes provide a detailed protocol for utilizing CAY10583 in an in vitro scratch assay to assess its impact on cell migration.

Mechanism of Action

CAY10583 selectively binds to and activates BLT2. As a GPCR, ligand-bound BLT2 initiates intracellular signaling cascades. This activation can lead to the stimulation of downstream pathways involving Akt, ERK, and NF-kB, which are crucial regulators of the cytoskeletal rearrangements and adhesive dynamics necessary for cell migration.[1] For instance, studies have demonstrated that CAY10583 directly promotes keratinocyte migration.

Experimental Protocols

In Vitro Scratch Assay Protocol

This protocol is a standard method for creating a "scratch" in a cell monolayer and monitoring the subsequent cell migration to close the gap.[2][3]

Materials:

-

Adherent cell line of interest (e.g., HaCaT keratinocytes)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

CAY10583 (and appropriate vehicle control, e.g., DMSO)

-

Mitomycin C (optional, to inhibit cell proliferation)[4]

-

Multi-well culture plates (e.g., 24-well plates)

-

Sterile pipette tips (e.g., p200)

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 90% confluency.

-

Trypsinize and seed cells into multi-well plates at a density that will form a confluent monolayer within 24 hours.

-

-

Cell Treatment (Optional):

-

To ensure that the observed gap closure is due to cell migration and not proliferation, treat the cells with a proliferation inhibitor like Mitomycin C (10 µg/mL) for 2 hours prior to the scratch.[4]

-

-

Creating the Scratch:

-

Once a confluent monolayer has formed, gently create a straight scratch through the center of the well using a sterile p200 pipette tip.

-

Wash the wells twice with sterile PBS to remove detached cells and debris.

-

-

Application of CAY10583:

-

Replace the PBS with a fresh complete culture medium containing the desired concentration of CAY10583.

-

Include a vehicle-treated control group.

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture images of the scratch in each well at 0 hours. Mark the specific location of the image acquisition for consistency.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same marked locations at regular intervals (e.g., 6, 12, and 24 hours).

-

-

Data Analysis:

-

Use image analysis software to measure the width or the area of the scratch at each time point.

-

The rate of cell migration can be quantified by calculating the percentage of wound closure at each time point relative to the initial scratch area at 0 hours.

-

Data Presentation

The quantitative data from the scratch assay can be summarized in a table for easy comparison between the control and CAY10583-treated groups.

| Treatment Group | Time (hours) | Average Scratch Width (µm) | Standard Deviation (µm) | % Wound Closure |

| Vehicle Control | 0 | 500 | 25 | 0% |

| 6 | 450 | 30 | 10% | |

| 12 | 375 | 28 | 25% | |

| 24 | 250 | 35 | 50% | |

| CAY10583 (e.g., 1 µM) | 0 | 505 | 22 | 0% |

| 6 | 353.5 | 25 | 30% | |

| 12 | 202 | 20 | 60% | |

| 24 | 50.5 | 15 | 90% |

Note: The data presented above is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell type and experimental conditions.

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the in vitro scratch assay with CAY10583.

CAY10583 Signaling Pathway in Cell Migration

Caption: Simplified signaling pathway of CAY10583-induced cell migration via BLT2 activation.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clyte.tech [clyte.tech]

- 4. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CAY10583 in a Diabetic Wound Healing Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CAY10583, a selective Leukotriene B4 receptor type 2 (BLT2) agonist, in a preclinical diabetic wound healing model. The following protocols are intended to serve as a detailed framework for investigating the therapeutic potential of CAY10583 in accelerating wound closure in a diabetic setting.

Introduction to CAY10583

CAY10583 is a potent and selective full agonist for the Leukotriene B4 receptor type 2 (BLT2).[1][2] In the context of wound healing, particularly in diabetic models, CAY10583 has demonstrated significant efficacy. Its mechanism of action involves the direct promotion of keratinocyte migration and the indirect enhancement of fibroblast proliferation through the increased production of transforming growth factor-beta 1 (TGF-β1) and basic fibroblast growth factor (bFGF) by keratinocytes.[3][4] This dual action contributes to accelerated re-epithelialization and granulation tissue formation, key processes in wound repair that are often impaired in diabetic individuals.

Chemical and Physical Properties of CAY10583:

| Property | Value |

| CAS Number | 862891-27-8[1] |

| Molecular Formula | C25H25NO3[1] |

| Molecular Weight | 387.5 g/mol [1] |

| Purity | ≥98%[1] |

| Formulation | A crystalline solid[1] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 0.25 mg/ml, DMF:PBS (pH 7.2) (1:9): 0.1 mg/ml[1] |

| Storage | -20°C[1] |

| Stability | ≥ 4 years at -20°C[1] |

Signaling Pathway of CAY10583 in Wound Healing

CAY10583 exerts its pro-healing effects by activating the BLT2 receptor on keratinocytes. This initiates a signaling cascade that promotes cell migration and the release of growth factors, which in turn stimulate fibroblast activity.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A synthetic leukotriene B4 receptor type 2 agonist accelerates the cutaneous wound healing process in diabetic rats by indirect stimulation of fibroblasts and direct stimulation of keratinocytes | CiNii Research [cir.nii.ac.jp]

- 4. medkoo.com [medkoo.com]

Application Notes and Protocols for Preparing CAY10583 Stock Solution in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation, storage, and handling of CAY10583 stock solutions for use in cell culture applications. CAY10583 is a potent and selective full agonist for the leukotriene B4 receptor type 2 (BLT2), a G-protein coupled receptor.[1][2] It is a valuable tool for investigating the roles of BLT2 in various physiological and pathological processes, including inflammation, wound healing, and cell migration.[2][3]

Physicochemical and Solubility Data

A thorough understanding of the physicochemical properties of CAY10583 is crucial for its effective use in experimental settings. The following table summarizes key data for CAY10583.

| Property | Value | Reference(s) |

| Formal Name | 4'-[[(1-oxopentyl)phenylamino]methyl]-[1,1'-biphenyl]-2-carboxylic acid | [1] |

| Molecular Formula | C₂₅H₂₅NO₃ | [1][4] |

| Molecular Weight | 387.5 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Storage (Solid) | -20°C | [1][4] |

| Stability (Solid) | ≥ 4 years | [1] |

| Solubility in DMSO | 10 mg/mL | [1] |

| Solubility in DMF | 10 mg/mL | [1] |

| Solubility in Ethanol | 0.25 mg/mL | [1] |

CAY10583 Signaling Pathway

CAY10583 acts as a selective agonist for the BLT2 receptor.[1] Activation of BLT2 can initiate downstream signaling cascades, including the phosphorylation of ERK and an increase in intracellular calcium.[1] This pathway is implicated in processes such as keratinocyte migration, which is crucial for wound healing.[2][3]

CAY10583 Signaling Pathway

Experimental Protocols

The following protocols detail the preparation of a CAY10583 stock solution and its subsequent dilution to a working concentration for cell culture experiments.

Materials

-

CAY10583 solid (crystalline)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or cryovials

-

Sterile, disposable pipette tips

-

Calibrated analytical balance

-

Vortex mixer

-

Laminar flow hood (biological safety cabinet)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Safety Precautions

-

CAY10583 is for research use only and not for human or veterinary use.[4]

-

Handle the compound with care. As with many research chemicals, it should be considered potentially hazardous.[5][6]

-

Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the solid compound and its solutions.

-

Perform all handling of the solid and preparation of the stock solution in a laminar flow hood to maintain sterility and prevent inhalation of the powder.

Protocol 1: Preparation of a 10 mM CAY10583 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

-

Equilibration: Allow the vial of CAY10583 solid to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: In a laminar flow hood, accurately weigh the desired amount of CAY10583 solid. To prepare 1 mL of a 10 mM stock solution, weigh out 3.875 mg of CAY10583 (Molecular Weight = 387.5 g/mol ).

-

Dissolution: Transfer the weighed solid into a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 3.875 mg, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, amber cryovials. Store the aliquots at -20°C for long-term storage.[1][4] When stored properly, the stock solution should be stable for an extended period.

Stock Solution Workflow

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol outlines the dilution of the 10 mM DMSO stock solution to a final working concentration in cell culture medium. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Thawing: Thaw a single aliquot of the 10 mM CAY10583 stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations, it is good practice to perform an intermediate dilution. For example, to prepare a 1 mM solution, dilute 10 µL of the 10 mM stock solution into 90 µL of sterile cell culture medium.

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium. For instance, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.

-

Mixing: Gently mix the final working solution by swirling or inverting the tube to ensure homogeneity before adding it to the cells.

-

Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the CAY10583-treated cultures.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A synthetic leukotriene B4 receptor type 2 agonist accelerates the cutaneous wound healing process in diabetic rats by indirect stimulation of fibroblasts and direct stimulation of keratinocytes. | Sigma-Aldrich [sigmaaldrich.com]

- 4. medkoo.com [medkoo.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for CAY10583 in Keratinocyte Migration Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10583 is a versatile small molecule that has demonstrated significant potential in promoting keratinocyte migration, a critical process in wound healing and tissue regeneration. It functions through a dual mechanism of action: as a potent and selective agonist of the leukotriene B4 receptor type 2 (BLT2) and as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of prostaglandin (B15479496) E2 (PGE2). This dual action leads to the activation of pro-migratory signaling pathways, making CAY10583 a valuable tool for in vitro and in vivo studies of skin repair. These application notes provide detailed protocols for utilizing CAY10583 in keratinocyte migration assays.

Data Presentation

The following table summarizes the quantitative data on the effects of CAY10583 and related mechanisms on keratinocyte and fibroblast migration.

| Compound/Agent | Cell Type | Assay Type | Concentration | Incubation Time | Observed Effect |

| CAY10583 | Normal Human Epidermal Keratinocytes (NHEK) | Scratch Assay | Not specified | Not specified | Significantly enhanced migration relative to control. |

| CAY10583 | Diabetic Rats (in vivo) | Wound Healing | Not specified | Not specified | Accelerated wound healing (78.05% vs. 59.84% in control).[1] |

| CAY10583-treated Keratinocyte Supernatant | Fibroblasts | Scratch Assay | Not specified | Not specified | Enhanced fibroblast migration (75.95% vs. 49.69% in control).[1] |

| 15-PGDH Inhibitor (TD88) | HaCaT Cells | Scratch Assay | Not specified | Not specified | Significantly improved wound healing compared to control.[2] |

Signaling Pathways and Experimental Workflow

CAY10583 Signaling Pathway in Keratinocytes

Caption: CAY10583 promotes keratinocyte migration via two distinct pathways.

Experimental Workflow for Scratch Wound Assay

Caption: A typical workflow for a keratinocyte scratch wound healing assay.

Logical Relationship of CAY10583's Dual Mechanism

Caption: The dual inhibitory and agonistic actions of CAY10583 on keratinocytes.

Experimental Protocols

Scratch Wound Assay for Keratinocyte Migration

This assay, also known as the wound healing assay, is a straightforward method to study directional cell migration in vitro.[3][4][5][6]

Materials:

-

Human keratinocytes (e.g., HaCaT or primary Normal Human Epidermal Keratinocytes - NHEK)

-

Complete keratinocyte growth medium

-

Phosphate-Buffered Saline (PBS), sterile

-

CAY10583 (dissolved in a suitable solvent, e.g., DMSO)

-

6-well or 12-well tissue culture plates

-

Sterile p200 or p1000 pipette tips

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

Protocol:

-

Cell Seeding: Seed keratinocytes into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 90-100% confluency.

-

Serum Starvation (Optional): To minimize cell proliferation, you can serum-starve the cells for 2-4 hours prior to the assay.

-

Creating the Scratch: Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the cell monolayer. A gentle and consistent pressure should be applied to ensure a cell-free gap of uniform width.

-

Washing: Gently wash the wells twice with sterile PBS to remove any detached cells and debris.

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentration of CAY10583. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) should be included. A suggested starting concentration for CAY10583 is in the range of 1-10 µM.

-

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined regions of each well using a microscope at 4x or 10x magnification.

-

Incubation: Return the plate to the incubator and maintain at 37°C and 5% CO2.

-

Time-Lapse Imaging: Capture images of the same regions of the scratch at regular intervals (e.g., every 6, 12, and 24 hours) to monitor the migration of cells into the wound area.

-

Data Analysis: Quantify the area of the scratch at each time point using image analysis software. The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by cells over time.

Transwell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.

Materials:

-

Human keratinocytes

-

Serum-free keratinocyte medium

-

Complete keratinocyte growth medium (as a source of chemoattractants)

-

CAY10583

-

Transwell inserts (typically with 8 µm pores for keratinocytes)

-

24-well companion plates

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

-

Microscope

Protocol:

-

Cell Preparation: Culture keratinocytes to sub-confluency. Prior to the assay, harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add complete keratinocyte growth medium, which will act as a chemoattractant.

-

Add the desired concentration of CAY10583 to the medium in the lower chamber for the treatment group. Include a vehicle control.

-

Place the Transwell inserts into the wells.

-

-

Cell Seeding: Add 100-200 µL of the prepared keratinocyte suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for sufficient migration (typically 12-24 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining:

-

Fix the migrated cells on the bottom side of the membrane by immersing the insert in methanol for 10-15 minutes.

-

Stain the fixed cells by immersing the insert in a crystal violet solution for 15-20 minutes.

-

-

Washing: Gently wash the inserts in water to remove excess stain.

-

Image Acquisition and Quantification:

-

Allow the inserts to air dry.

-

Using a microscope, count the number of stained, migrated cells on the bottom of the membrane in several random fields of view.

-

The results can be expressed as the average number of migrated cells per field.

-

Conclusion

CAY10583 presents a powerful tool for investigating the mechanisms of keratinocyte migration and wound healing. The provided protocols for scratch wound and Transwell migration assays offer robust methods to quantify the effects of CAY10583 on these processes. Researchers are encouraged to optimize the suggested concentrations and incubation times based on their specific keratinocyte cell type and experimental conditions.

References

- 1. Keratin 6 regulates collective keratinocyte migration by altering cell–cell and cell–matrix adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scratch Wound Healing assay | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 3. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Methods for Analysis of Keratinocyte Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel signaling pathways mediating reciprocal control of keratinocyte migration and wound epithelialization through M3 and M4 muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

CAY10583: Application Notes and Protocols for Optimal BLT2 Activation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CAY10583, a potent and selective full agonist for the Leukotriene B4 receptor type 2 (BLT2), in various research applications. This document outlines the optimal concentrations for BLT2 activation, detailed protocols for key experiments, and a summary of the relevant signaling pathways.

Introduction to CAY10583 and BLT2

CAY10583 is a synthetic compound that selectively activates BLT2, a low-affinity receptor for the pro-inflammatory lipid mediator Leukotriene B4 (LTB4).[1] Unlike the high-affinity LTB4 receptor, BLT1, which is predominantly expressed on leukocytes, BLT2 is more widely distributed in various tissues. BLT2 activation is implicated in a range of physiological and pathological processes, including inflammation, cell migration, and cancer progression, making it a significant target for drug discovery and development.[1]

Quantitative Data Summary

The optimal concentration of CAY10583 for BLT2 activation is dependent on the specific experimental system and desired outcome. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Assay System | Reference |

| EC50 | 410 nM | Inositol monophosphate (IP-1) accumulation assay in BLT2-expressing cells | [2] |

| In Vitro Concentration | 400 nM | Calcium mobilization assay in dorsal root ganglion (DRG) cells | [3][4] |

| In Vitro Concentration | 1 nM - 1 µM | Keratinocyte migration assay | |

| In Vivo Concentration | 5 µM | Intraplantar injection in mice | [3] |

| In Vivo Dosage | 5 - 10 mg/kg | Intraperitoneal injection in mice | [3] |

BLT2 Signaling Pathways

Activation of BLT2 by CAY10583 initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of G-proteins, leading to downstream effects on various cellular processes.

Caption: BLT2 Signaling Pathway upon CAY10583 Activation.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of CAY10583 on BLT2 activation.

In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following BLT2 activation.

Experimental Workflow:

Caption: Workflow for Calcium Mobilization Assay.

Protocol:

-

Cell Culture: Culture cells stably or transiently expressing human BLT2 in appropriate media.

-

Cell Seeding: Seed the cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.[5]

-

Dye Loading:

-

Compound Preparation: Prepare a 2x concentrated stock solution of CAY10583 in an appropriate assay buffer. Perform serial dilutions to create a dose-response curve.

-

Assay:

-

Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).[5][6]

-

Establish a baseline fluorescence reading for each well.

-

Add the CAY10583 dilutions to the respective wells.

-

Immediately begin recording fluorescence intensity at appropriate intervals (e.g., every 1-2 seconds) for a total of 2-5 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF against the log of the CAY10583 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Chemotaxis Assay

This assay assesses the ability of CAY10583 to induce directed cell migration.

Experimental Workflow:

Caption: Workflow for Chemotaxis Assay.

Protocol:

-

Cell Preparation:

-

Culture BLT2-expressing cells to sub-confluency.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[8]

-

-

Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., Transwell plate with 5 or 8 µm pore size inserts).[9][10]

-

Add medium containing various concentrations of CAY10583 to the lower wells of the chamber. Include a negative control (medium alone) and a positive control.

-

Place the inserts into the wells.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.[10]

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the cell type (e.g., 2-4 hours for fast-migrating cells, longer for slow-migrating cells).[9][10]

-

Quantification of Migration:

-

After incubation, carefully remove the inserts.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye like Calcein AM).[8]

-

Elute the stain and measure the absorbance or fluorescence, or count the number of migrated cells in several fields of view under a microscope.[10]

-

-

Data Analysis:

-

Calculate the average number of migrated cells for each condition.

-

Plot the number of migrated cells against the concentration of CAY10583 to determine the chemotactic response.

-

Western Blot Analysis of BLT2 Signaling

This protocol is for detecting the phosphorylation of downstream signaling molecules, such as ERK, upon BLT2 activation by CAY10583.

Experimental Workflow:

Caption: Workflow for Western Blot Analysis.

Protocol:

-

Cell Treatment:

-

Culture BLT2-expressing cells in 6-well plates until they reach 80-90% confluency.

-

Starve the cells in serum-free medium for 16-18 hours.

-

Treat the cells with the optimal concentration of CAY10583 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11][12]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein or a loading control (e.g., β-actin or GAPDH).

-

References

- 1. Therapeutic target of leukotriene B4 receptors, BLT1 and BLT2: Insights from basic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. timothyspringer.org [timothyspringer.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for CAY10583 Treatment in Responsive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of CAY10583, a potent and selective BLT2 agonist, on various responsive cell lines. The included methodologies and data summaries are intended to guide researchers in designing and executing experiments to investigate the biological roles of the leukotriene B4 receptor 2 (BLT2) and the therapeutic potential of its agonists.

Overview of CAY10583 and Responsive Cell Lines

CAY10583 is a selective agonist for the Leukotriene B4 receptor type 2 (BLT2), a G-protein coupled receptor (GPCR). Activation of BLT2 by CAY10583 has been shown to modulate various cellular processes, including cell migration, proliferation, and intracellular signaling. Several cell lines have been identified as responsive to CAY10583 treatment, making them valuable models for studying BLT2 function.

Table 1: Summary of CAY10583 Responsive Cell Lines and Their Applications

| Cell Line | Cell Type | Key Applications |

| HCT116 | Human Colon Carcinoma | Studying cancer cell proliferation and migration. |

| Primary Keratinocytes | Human Epidermal Cells | Investigating wound healing and re-epithelialization. |

| CHO-K1 expressing BLT2 | Chinese Hamster Ovary | Characterizing BLT2 signaling pathways (e.g., ERK phosphorylation). |

| Dorsal Root Ganglion (DRG) Neurons | Primary Sensory Neurons | Examining the role of BLT2 in pain and sensory neuron sensitization. |

Quantitative Data Summary

The following tables summarize the quantitative effects of CAY10583 treatment on responsive cell lines as reported in the literature.

Table 2: Effect of CAY10583 on HCT116 Cell Proliferation

| CAY10583 Concentration | Proliferation (% of Control) | Reference |

| 0.03 µM | ~120% | [1] |

| 0.1 µM | ~130% | [1] |

| 0.3 µM | ~140% | [1] |

| 1 µM | ~150% | [1] |

Table 3: Effect of CAY10583 on Keratinocyte Migration (Scratch Assay)

| Time Point | CAY10583 (1 µM) Wound Closure (%) | Control Wound Closure (%) | Reference |

| 12 hours | ~40% | ~20% | [2] |

| 24 hours | ~75% | ~45% | [2] |

Table 4: CAY10583 Activity on BLT2 Receptor

| Parameter | Value | Cell Line | Reference |

| EC50 | 20 nM | CHO cells expressing BLT2 | [3] |

Experimental Protocols

HCT116 Cell Proliferation Assay (MTS Assay)

This protocol describes how to measure the effect of CAY10583 on the proliferation of HCT116 human colon cancer cells.

Materials:

-

HCT116 cells (ATCC® CCL-247™)

-

McCoy's 5A Medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

CAY10583

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding:

-

Culture HCT116 cells in McCoy's 5A medium.

-

Trypsinize and seed 5 x 10³ cells per well in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

CAY10583 Treatment:

-

Prepare serial dilutions of CAY10583 in culture medium (e.g., 0.01 µM to 10 µM).

-

Remove the old medium from the wells and add 100 µL of the CAY10583 dilutions or control medium.

-

Incubate for 48 hours.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Express the results as a percentage of the control (untreated cells).

-

Workflow for HCT116 cell proliferation assay.

Keratinocyte Migration Assay (Scratch Assay)

This protocol details a method to assess the effect of CAY10583 on the migration of primary human keratinocytes.

Materials:

-

Primary human keratinocytes

-

Keratinocyte growth medium

-

CAY10583

-

6-well plates

-

200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Cell Seeding:

-

Seed keratinocytes in 6-well plates and grow to confluence.

-

-

Scratch Wound:

-

Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash with PBS to remove dislodged cells.

-

-

CAY10583 Treatment:

-

Add fresh culture medium containing CAY10583 (e.g., 1 µM) or vehicle control.

-

-

Image Acquisition:

-

Capture images of the scratch at 0, 12, and 24 hours at the same position.

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each image.

-